Product packaging for Methyl 2,2-difluoropropanoate(Cat. No.:CAS No. 38650-84-9)

Methyl 2,2-difluoropropanoate

Cat. No.: B1591560
CAS No.: 38650-84-9
M. Wt: 124.09 g/mol
InChI Key: RWBWZPDOQVNCHU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

The introduction of fluorine into organic molecules has a profound impact on their properties, leading to a wide range of applications across numerous scientific disciplines. numberanalytics.comresearchgate.net Fluorine-containing compounds are integral to the development of modern pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

Role of Fluorine in Modulating Physicochemical Properties of Organic Molecules

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties. tandfonline.comresearchgate.net As the most electronegative element, fluorine's presence significantly influences electron distribution, which in turn affects acidity, basicity, dipole moments, and chemical stability. numberanalytics.comtandfonline.com

Key physicochemical modifications induced by fluorination include:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. numberanalytics.comnih.gov This property is crucial for improving the bioavailability of drug candidates. tandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic degradation. tandfonline.comlew.ro Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can significantly increase a drug's half-life. nih.gov

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. tandfonline.comsci-hub.se This modulation can be used to fine-tune the ionization state of a molecule, which is critical for its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Conformational Effects: The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for its introduction without causing significant steric hindrance. numberanalytics.comtandfonline.com However, the electronic effects of fluorine can influence molecular conformation, which can be critical for binding to a protein's active site. sci-hub.se

Impact on Chemical Reactivity and Biological Activity

The introduction of fluorine can significantly influence the chemical reactivity and biological activity of organic molecules. researchgate.net The high electronegativity of fluorine can alter the electron density of neighboring atoms, making certain positions in the molecule more susceptible to nucleophilic or electrophilic attack. acs.org This altered reactivity is a valuable tool in organic synthesis. acs.org

In terms of biological activity, fluorination can lead to:

Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors. researchgate.net Fluorine can participate in favorable electrostatic interactions and, in some cases, form hydrogen bonds. acs.org

Improved Selectivity: By modifying the electronic and steric properties of a molecule, fluorination can lead to more selective binding to the intended biological target, reducing off-target effects. acs.org

Methyl 2,2-Difluoropropanoate as a Key Fluorinated Ester Building Block

This compound (C4H6F2O2) is a colorless liquid that serves as a crucial intermediate in organic synthesis. fluoromart.com Its structure contains a methyl group, a carbonyl group, and a geminal difluoro group on the alpha-carbon. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex fluorinated molecules.

Structural Characteristics and Relevance of the Gem-Difluoromethylene Moiety

The defining feature of this compound is the gem-difluoromethylene (-CF2-) group adjacent to the ester carbonyl. This moiety has several important characteristics:

Electronic Effects: The two highly electronegative fluorine atoms strongly withdraw electron density from the adjacent carbon atom. This electronic pull enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Chemical Stability: While the C-F bonds themselves are very strong, the gem-difluoro group can influence the reactivity of the rest of the molecule. lew.ro For example, it can stabilize adjacent carbocations or carbanions, which can be exploited in various chemical transformations. acs.org

The gem-difluoromethylene unit is a key structural motif in many biologically active compounds and is often introduced to enhance their therapeutic potential. thieme-connect.com

Comparative Analysis with Related Fluorinated Esters and Propanoates

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

Compound NameMolecular FormulaKey Differences from this compoundImpact of Differences
This compound C4H6F2O2-Baseline for comparison.
Ethyl 2,2-difluoropropanoate C5H8F2O2Longer ethyl ester chain. Higher molecular weight and boiling point.
Methyl 3-bromo-2,2-difluoropropanoate arborpharmchem.comC4H5BrF2O2Presence of a bromine atom on the beta-carbon. arborpharmchem.comProvides a reactive site for further functionalization through substitution reactions. arborpharmchem.com
Methyl 2,2-difluoro-4-hydroxybutanoate vulcanchem.comC5H8F2O3Presence of a hydroxyl group. vulcanchem.comIntroduces a site for hydrogen bonding and further chemical modification. vulcanchem.com
2,2-Difluoropropionic acid evitachem.comC3H4F2O2Carboxylic acid instead of a methyl ester. evitachem.comIncreased acidity and different solubility profile. evitachem.com

This comparative analysis highlights how subtle changes in the molecular structure can lead to significant differences in the physical and chemical properties of these fluorinated building blocks, allowing chemists to select the most appropriate starting material for their specific synthetic goals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F2O2 B1591560 Methyl 2,2-difluoropropanoate CAS No. 38650-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBWZPDOQVNCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576400
Record name Methyl 2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38650-84-9
Record name Methyl 2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2,2 Difluoropropanoate and Its Derivatives

Conventional and Optimized Chemical Synthesis Routes

The synthesis of Methyl 2,2-difluoropropanoate can be achieved through several established and optimized pathways, each offering distinct advantages in terms of efficiency, scalability, and precursor availability.

Esterification of 2,2-Difluoropropanoic Acid with Methanol (B129727)

A primary and straightforward method for synthesizing this compound is the direct esterification of 2,2-difluoropropanoic acid with methanol. This reaction typically follows the Fischer esterification mechanism, where the carboxylic acid and alcohol are refluxed in the presence of a strong acid catalyst.

The reaction is reversible and governed by equilibrium. To drive the reaction towards the product, an excess of one reactant, usually methanol, is used, or water is removed as it is formed. The rate and yield are significantly influenced by parameters such as temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs For instance, in similar esterification reactions of propanoic acid, increasing the temperature from 35°C to 65°C can nearly double the initial conversion rate. ceon.rs Strong mineral acids like sulfuric acid (H₂SO₄) are common catalysts. ceon.rs

Table 1: Influence of Reaction Parameters on Esterification Yield This table is based on general principles of Fischer esterification as applied to similar carboxylic acids. ceon.rsresearchgate.net

ParameterConditionEffect on YieldRationale
Temperature IncreasedIncreases reaction rate and yieldProvides activation energy for the reaction to proceed faster and reach equilibrium sooner.
Catalyst Conc. IncreasedIncreases reaction rateA higher concentration of H⁺ ions protonates more carboxylic acid molecules, making them more susceptible to nucleophilic attack.
Molar Ratio Excess MethanolIncreases yieldShifts the reaction equilibrium towards the formation of the ester product according to Le Chatelier's principle.

Continuous Flow Processes and Industrial Production Optimization

For large-scale and industrial production, optimizing synthesis for efficiency, safety, and cost is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing. In the context of synthesizing fluorinated compounds, continuous flow reactors have been patented for industrial-scale fluorinations. thieme-connect.de These systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents like fluorine gas.

While a specific continuous flow process for the final esterification step to create this compound is not detailed in the provided research, the application of this technology to precursor synthesis is established. For example, the hydrofluorination of precursors can be performed in a continuous flow process using a packed column, which simplifies workup and allows for catalyst recycling. google.com Similarly, companies specializing in the production of fluorinated intermediates utilize continuous flow development for key reaction types, including those involving high pressure and temperature, which are often required for fluorination and halogenation reactions. nbinno.com This approach points to the industrial optimization of the entire manufacturing chain leading to this compound.

Synthesis via Halogenation and Dehydrofluorination Pathways

Alternative synthetic routes to this compound and its precursors involve halogenation and dehydrofluorination steps. These methods provide access to the target compound from different starting materials.

One pathway involves the direct fluorination of a suitable precursor. For example, propanoyl fluoride (B91410) can react with a high-valency metal fluoride, such as potassium tetrafluorocobaltate(III), at high temperatures (e.g., 300°C) to yield ethyl 2,2-difluoropropanoate. thieme-connect.de Another approach starts with the ring-opening of 2,2,3,3-tetrafluorooxetane, which, in the presence of methanol, can yield a derivative that is readily converted to this compound. google.comlookchem.com

Halogenation of existing fluorinated molecules is also a viable strategy. For instance, ethyl 2-bromo-2,2-difluoroacetate can be reacted with a methyl Grignard reagent to form 1-bromo-1,1-difluoropropan-2-one, a key intermediate that can be further modified. acs.orgnih.gov Dehydrohalogenation reactions are also crucial in organofluorine chemistry, often used to create unsaturated intermediates. While not a direct route to this compound, the dehydrofluorination of more highly fluorinated propane (B168953) derivatives can produce fluoroalkenes, which can then be subjected to further reactions like addition and oxidation to build the desired propanoate structure.

Regio- and Stereoselective Synthesis of Fluorinated Derivatives

This compound and its derivatives are valuable precursors for synthesizing more complex, stereochemically defined fluorinated molecules. The gem-difluoro group imparts unique electronic properties that can be exploited in advanced synthetic methodologies.

Enantioselective Synthesis of Chiral gem-Difluorocyclopropanes

The gem-difluorocyclopropane motif is of significant interest in medicinal chemistry. researchgate.net The enantioselective synthesis of these structures can be achieved using derivatives of this compound as difluorocarbene precursors. For example, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a related compound, can generate difluorocarbene, which then partakes in a [2+1] cycloaddition reaction with an alkene like n-butyl acrylate (B77674) to form the corresponding difluorocyclopropane product. fluoromart.com

To achieve enantioselectivity, these reactions are performed using chiral catalysts. Several catalytic systems have been developed for this purpose:

Copper-Catalyzed Hydrosilylation: Chiral copper complexes can catalyze the enantioselective hydrosilylation of gem-difluorocyclopropenes, producing optically active gem-difluorocyclopropanes with moderate to good enantiomeric excesses. nih.gov

Ruthenium-Catalyzed Hydrogenation: Asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters using a Noyori-Ikariya ruthenium(II) complex with a chiral diamine ligand provides access to enantioenriched gem-difluorocyclopropanes with excellent enantioselectivity (up to 99% ee). researchgate.net

These methods highlight the utility of difluorinated esters in building complex chiral structures. researchgate.net

Table 2: Catalytic Systems for Enantioselective Synthesis of gem-Difluorocyclopropanes

Catalyst SystemReactant TypeKey FeaturesReference
Chiral Copper Complexes gem-DifluorocyclopropenesEnantioselective hydrosilylation; Moderate to good ee. nih.gov
Noyori-Ikariya Ru(II) Complex gem-Difluorocyclopropenyl estersAsymmetric transfer hydrogenation; High to excellent ee (66-99%). researchgate.net

Photocatalytic Approaches for Difluorinated Compound Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net Derivatives of this compound, particularly halogenated versions like ethyl 3-bromo-2,2-difluoropropanoate, serve as effective precursors in these transformations. researchgate.net

In a typical photocatalytic cycle, a photocatalyst (often an iridium or copper complex) absorbs visible light and enters an excited state. researchgate.netbeilstein-journals.org This excited catalyst can then interact with the difluoropropanoate derivative, generating a difluoroalkyl radical via a single-electron transfer process. This highly reactive radical can then engage in a variety of chemical transformations.

Recent research has demonstrated the utility of this approach:

Cross-Coupling Reactions: A practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoate with coumarins and quinolinones has been developed using photocatalysis. researchgate.net

Difluoroalkylation of Alkenes: Difluoromethyl radicals generated photocatalytically can add to alkenes, providing a route to more complex difluorinated hydrocarbons. researchgate.net

These methods benefit from broad substrate scope and good functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. researchgate.net The photocatalytic generation of radicals from difluoropropanoate precursors opens new avenues for constructing C-CF₂ bonds in a controlled and efficient manner.

Visible Light-Driven Radical Additions for 2,2-Difluorinated Esters

Radical Reactions for Difluoromethylation and Difunctionalization

Radical-based difluoromethylation has become a versatile strategy for incorporating the CF2H group into organic molecules due to its mild reaction conditions and broad substrate scope. researchgate.net

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing difluorinated compounds, ATRA reactions often involve the addition of a difluoromethyl radical to an alkene or alkyne. nih.govmdpi.com Copper complexes are frequently used as catalysts to mediate these transformations. tandfonline.com The development of techniques that regenerate the active copper(I) catalyst using reducing agents allows for the use of very low catalyst concentrations. tandfonline.com

A visible-light-promoted, catalyst-free ATRA-elimination reaction has been demonstrated for the synthesis of fluoroalkylated alkenes. mdpi.com This method relies on the formation of an electron donor-acceptor (EDA) complex between dimethylacetamide (DMA) and a fluoroalkyl iodide, which upon irradiation with purple LEDs, generates the required fluoroalkyl radical. mdpi.com

A novel dual catalytic approach has been developed for the generation of carbon radicals from α-bromodifluoroesters under visible light. chemrxiv.orgacs.orgnih.govnih.gov This method circumvents the need for highly reducing conditions that might not be tolerated by sensitive functional groups. nih.gov The reaction mechanism is proposed to involve an initial in-situ displacement of the bromide with a catalytic iodide salt. chemrxiv.orgacs.orgnih.govnih.gov The resulting C-I bond then engages in a halogen-bonding interaction with a photocatalyst. chemrxiv.orgacs.orgnih.govnih.gov This interaction facilitates the reductive cleavage of the carbon-iodine bond upon visible light irradiation, generating the desired difluoroalkyl radical. chemrxiv.orgacs.orgnih.gov

Table 1: Key Features of Halogen-Bonding-Mediated Reductive Cleavage

Feature Description
Catalysis Dual catalytic system involving an iodide salt and a halogen-bonding photocatalyst. chemrxiv.orgacs.orgnih.gov
Substrates α-Bromodifluoroesters and amides. chemrxiv.orgacs.orgnih.gov
Conditions Visible light irradiation. chemrxiv.orgacs.orgnih.gov
Mechanism In-situ bromide displacement followed by halogen-bonding-mediated reductive cleavage of the resulting C-I bond. chemrxiv.orgacs.orgnih.gov

| Advantage | Tolerates sensitive functional groups due to milder reaction conditions compared to highly reducing methods. nih.gov |

Atom Transfer Radical Addition Reactions

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorinated compounds.

In a significant advancement towards environmentally benign synthesis, a solvent- and catalyst-free method has been developed for the preparation of gem-difluorinated compounds. dntb.gov.uanih.govmdpi.com This approach relies on the reaction of nucleophilic difluoroenoxysilanes with reactants like glyoxal (B1671930) monohydrate. mdpi.com The reaction proceeds efficiently under neat (solvent-free) conditions at room temperature, driven by direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants. dntb.gov.uanih.gov This method avoids the use of heavy metal catalysts and volatile organic solvents, and in many cases, eliminates the need for column chromatographic purification. dntb.gov.uanih.gov

The key to this reaction's success appears to be the presence of water, as the hydrated form of the reactants plays a crucial role in promoting the reaction. mdpi.com A proposed mechanism suggests that hydrogen-bonding and C-F···H-O interactions between the substrates activate them for the reaction. mdpi.com

Table 2: Comparison of Synthesis Approaches

Methodology Key Reagents/Conditions Advantages
Visible Light Radical Addition Photocatalyst, visible light, 2,2-difluoroacetate, alkenes/alkynes. nih.gov Mild conditions, high functional group tolerance.
Electrosynthesis & Photoredox Catalysis Electrode, photocatalyst, electrical current, light. anr.frnih.gov Access to highly reactive intermediates, sustainable.
Atom Transfer Radical Addition Copper catalyst, reducing agent, difluoromethyl source. tandfonline.com Low catalyst loading, efficient C-C bond formation.
Halogen-Bonding-Mediated Cleavage Iodide salt, halogen-bonding photocatalyst, visible light. chemrxiv.orgacs.orgnih.gov Tolerates sensitive functional groups.

| Solvent- and Catalyst-Free Synthesis | Difluoroenoxysilane, glyoxal monohydrate, neat conditions. dntb.gov.uanih.govmdpi.com | Environmentally friendly, no catalyst or solvent needed. |

Biocatalytic and Chemo-Enzymatic Methods for Fluorinated Compounds

Biocatalysis and chemo-enzymatic synthesis represent a burgeoning field in organofluorine chemistry, providing sustainable and highly selective alternatives to conventional methods. d-nb.info The rarity of natural fluorine-processing enzymes has spurred research into repurposing existing enzymes and engineering new ones to accept and process fluorinated substrates. escholarship.org This approach merges the precision of enzymatic catalysis with the versatility of chemical synthesis. researchgate.net Strategies include using engineered polyketide synthase (PKS) systems with fatty acid synthase (FAS) domains to incorporate fluorinated extender units like fluoromalonyl-CoA, and combining cytochrome P450-catalyzed hydroxylation with chemical deoxofluorination to install fluorine at previously unactivated sites. researchgate.netnih.gov These hybrid approaches expand the accessible chemical space for fluorinated molecules, enabling the creation of novel compounds with potential applications in pharmaceuticals and materials science. nih.gov

A significant advancement in C-F bond formation is the development of enzyme-catalyzed carbene transfer reactions. Scientists have successfully engineered heme-containing proteins, such as cytochromes P450 and myoglobin, to function as "carbene transferases". nih.govutdallas.eduacs.org These engineered enzymes can catalyze abiological reactions, including the insertion of fluoroalkyl carbene intermediates into C-H bonds with remarkable efficiency and stereoselectivity. nih.govacs.org

This methodology has been used for the enantiodivergent synthesis of fluoroalkyl-containing molecules, where minor mutations in the enzyme's active site can completely invert the product's enantioselectivity. nih.govacs.org For example, engineered cytochrome P450 enzymes have achieved total turnover numbers (TTN) up to 4,070 and enantiomeric excess (ee) up to 99% for the insertion of fluoroalkyl carbenes into α-amino C(sp³)–H bonds. nih.gov The reaction typically utilizes a fluorinated diazo compound as the carbene precursor. osti.gov The ability to perform these transformations under mild, physiological conditions provides a powerful route to chiral organofluorine compounds that are challenging to access with traditional small-molecule catalysts. nih.govacs.org

Lipases are widely used biocatalysts for the kinetic resolution of racemic esters and alcohols due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. These enzymes have proven highly effective for preparing enantiomerically pure fluorinated esters. Lipase-catalyzed hydrolysis or transesterification allows for the separation of enantiomers, yielding both the unreacted ester and the hydrolyzed acid (or acylated product) in high enantiomeric purity. mdpi.com

For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the efficient kinetic resolution of racemic β-fluorophenyl-substituted β-amino acid esters via hydrolysis. mdpi.com The reactions, conducted in isopropyl ether (iPr₂O), yield both the unreacted (R)-amino esters and the product (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields. mdpi.com Similarly, the integration of electrosynthesis with lipase-mediated biocatalysis has been demonstrated for the asymmetric synthesis of chiral α-fluorinated carboxylic acids. acs.org

Table 1: Examples of Lipase-Mediated Kinetic Resolution of Fluorinated Esters

Racemic Substrate Enzyme Reaction Type Product 1 ((R)-Ester) ee of Product 1 Product 2 ((S)-Acid) ee of Product 2 Reference
Ethyl 3-amino-3-(4-fluorophenyl)propanoate HCl Lipase PSIM Hydrolysis (R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate ≥99% (S)-3-Amino-3-(4-fluorophenyl)propanoic acid ≥99% mdpi.com
Ethyl 3-amino-3-(2-fluorophenyl)propanoate HCl Lipase PSIM Hydrolysis (R)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate ≥99% (S)-3-Amino-3-(2-fluorophenyl)propanoic acid ≥99% mdpi.com
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl Lipase PSIM Hydrolysis (R)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate ≥99% (S)-3-Amino-3-(3-fluorophenyl)propanoic acid ≥99% mdpi.com

Aldolases are enzymes that catalyze aldol (B89426) addition reactions, forming C-C bonds with the creation of up to two new stereocenters. nih.govfrontiersin.org They are classified as Class I, which operate via a Schiff base intermediate, or Class II, which are metal-dependent. frontiersin.orgnih.gov The high specificity of aldolases for the donor substrate, combined with a broader tolerance for the acceptor, makes them ideal for asymmetric synthesis. frontiersin.org

In the context of fluorinated compounds, aldolases have been successfully employed to catalyze reactions using fluorinated nucleophilic donors. A notable example is the use of fluoropyruvate as a non-native substrate for Type II pyruvate (B1213749) aldolases. escholarship.orgnih.gov These enzymes can efficiently catalyze the addition of fluoropyruvate to a diverse range of aldehydes, affording densely functionalized α-ketoacid products. nih.gov The resulting fluorinated aldol adducts are valuable chiral building blocks that can be chemo-enzymatically converted into novel fluoroacids and their corresponding ester derivatives, such as fluorinated analogs of sugars and amino acids. nih.gov

Table 2: Aldolase-Catalyzed Reactions with Fluorinated Donors

Aldolase Type Donor Substrate Acceptor Substrate Key Feature Resulting Product Class Reference
Type II (HpcH family) Fluoropyruvate Various Aldehydes Exclusive (3S)-selectivity at the fluorine-bearing center. Chiral α-keto-β-fluoroacids nih.gov
Class I Dihydroxyacetone phosphate (B84403) (DHAP) Various Aldehydes Forms a Schiff base intermediate with the donor. Polyhydroxylated compounds researchgate.net
Lipase-Mediated Transformations for Fluorinated Esters

Derivatization Strategies

Starting from simple fluorinated building blocks like this compound, various derivatization strategies can be employed to construct more complex molecular architectures. These methods leverage the unique reactivity imparted by the fluorine atoms to access novel cyclic and heterocyclic structures.

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds. This methodology has been successfully applied to the synthesis of gem-difluorinated cyclic alkenols. nih.govresearchgate.net The strategy involves starting with a gem-difluorinated compound that contains two terminal olefinic moieties with different reactivities. nih.govresearchgate.net

The RCM reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, selectively forms a new double bond between the two alkene groups, closing the ring. researchgate.net This approach has been used to create various ring sizes, including novel difluorinated cyclooctenones. researchgate.net The presence of the gem-difluoro group in the resulting cyclic alkenol can significantly influence its conformation and reactivity, making these compounds interesting targets for further synthetic elaboration. nih.govresearchgate.net

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemicals. conicet.gov.ar The synthesis of these structures can often be challenging, particularly concerning the control of regioselectivity. One innovative strategy for the preparation of N-methylpyrazoles involves the reaction of a fluorinated 1,3-diketone with methylhydrazine. conicet.gov.ar

A key finding is that the choice of solvent dramatically influences the regioselectivity of the cyclization. While reactions in ethanol (B145695) often lead to mixtures of regioisomers, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent can significantly enhance the formation of the desired regioisomer. conicet.gov.ar This improved selectivity is crucial for the straightforward synthesis of specific fluorinated pyrazole (B372694) derivatives, avoiding difficult separation processes. conicet.gov.ar Another approach involves the direct fluorination of heterocyclic compounds using elemental fluorine in the presence of another halogen, which can introduce one or two fluorine atoms into the ring. google.com

Reactivity and Reaction Mechanisms of Methyl 2,2 Difluoropropanoate in Organic Synthesis

Methyl 2,2-Difluoropropanoate as a Source of Difluorocarbene

While this compound itself is not a direct precursor, its derivatives have been investigated as sources of difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorocyclopropanes. For instance, the related compound, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, has demonstrated efficacy as a difluorocarbene source under specific high-concentration and high-temperature conditions. fluoromart.comnih.gov This reactivity is comparable to that of the well-established reagent, trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). fluoromart.com In a reaction with n-butyl acrylate (B77674), using only two equivalents of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a 76% yield of the corresponding difluorocyclopropane product was achieved after two days, highlighting its potential in difluorocyclopropanation reactions. nih.gov

The generation of difluorocarbene from such precursors typically involves the elimination of a leaving group and the carboxylate moiety. This intermediate can then undergo cycloaddition with various alkenes to furnish the desired difluorocyclopropane derivatives. The development of efficient difluorocarbene sources is a significant area of research due to the importance of the gem-difluorocyclopropane motif in medicinal chemistry.

Nucleophilic Substitution Reactions

The presence of two fluorine atoms on the carbon atom adjacent to the carbonyl group in this compound enhances the electrophilicity of the carbonyl carbon. This makes the compound susceptible to nucleophilic attack, facilitating nucleophilic substitution reactions. smolecule.com This enhanced reactivity is valuable for the synthesis of various pharmaceuticals and agrochemicals.

Decarboxylative Aldol (B89426) Reactions and Difluoroenolate Intermediate Formation

A significant application of α,α-difluoro-β-keto esters, which can be derived from this compound, is in decarboxylative aldol reactions. nih.govnih.gov This process provides a convenient route to α,α-difluoro-β-hydroxy ketones, which are valuable structural motifs in bioactive molecules. nih.gov The reaction proceeds through the formation of a difluoroenolate intermediate. nih.govnih.gov

Yb(OTf)₃-Promoted Krapcho Decarboxylation

Ytterbium triflate (Yb(OTf)₃) has been shown to effectively promote the Krapcho decarboxylation of Methyl 2,2-difluoro-3-oxopropanoate. nih.gov This reaction generates a reactive difluoroenolate intermediate in situ. The Yb(OTf)₃ is thought to coordinate to the ester carbonyl, facilitating the elimination of carbon dioxide. A key advantage of this method is that the decarboxylation and subsequent aldol addition can be performed in a one-pot reaction without the need to isolate the intermediate.

The α,α-difluoro substitution plays a crucial role in stabilizing the resulting enolate, which helps to suppress undesirable retro-aldol reactions. acs.org Control experiments have demonstrated that in the presence of Yb(OTf)₃, the retro-aldol reaction of the product is not observed, leading to quantitative recovery of the aldol adduct. acs.org

Compatibility with Diverse Carbonyl Electrophiles

The difluoroenolate intermediate generated via the Yb(OTf)₃-promoted decarboxylation exhibits broad compatibility with a range of carbonyl electrophiles. nih.gov This allows for the efficient formation of new C-CF₂ bonds.

The reaction works well with various aromatic aldehydes and ketones, as well as heterocyclic carbonyl compounds. For example, the reaction with benzaldehyde (B42025) proceeds to give the corresponding 2,2-difluoro-3-hydroxypropan-1-one in 89% yield. Electron-deficient aldehydes, such as 4-nitrobenzaldehyde, show enhanced reactivity in this transformation. The scope also extends to different substituents on the benzene (B151609) ring of the β-ketoester, which are well-tolerated and provide the desired products in good to excellent yields. acs.org

Below is a table summarizing the optimized conditions for the Yb(OTf)₃-promoted decarboxylative aldol reaction:

ParameterOptimal ValueEffect of Deviation
Solvent DMSOPolar solvents like DMF and NMP lead to reduced yields.
Temperature 80°CLower temperatures slow down the decarboxylation process.
Yb(OTf)₃ Loading 20 mol%Reduced catalyst loading results in a lower yield of the product.

Reductive Transformations

This compound can undergo reduction to afford the corresponding alcohol, 2,2-difluoropropanol (B1317334). This transformation is a key step in the synthesis of various fluorinated compounds.

Reduction to 2,2-Difluoropropanol

The reduction of this compound to 2,2-difluoropropanol can be effectively achieved using sodium triacetylborohydride (STAB) as the reducing agent. The reaction is typically carried out in a solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF).

The procedure involves the addition of acetic acid, which protonates the ester carbonyl, thereby enhancing its electrophilicity and facilitating the reduction. The sodium triacetylborohydride is added in portions to control the exothermic nature of the reaction. This method achieves a high conversion rate of 95%. Following the reduction, the reaction is quenched with triethylamine, and the desired 2,2-difluoropropanol is isolated by distillation.

The following table outlines the performance data for the synthesis and reduction of this compound:

StepYieldPurity (GC)
Ester Synthesis 95%99.5%
Reduction 90%98%

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound and its derivatives have been successfully employed in these transformations to create complex molecular architectures.

A notable application of difluoropropanoate derivatives is their direct cross-coupling with coumarins and quinolinones. Research has demonstrated a practical method for the cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with these heterocyclic scaffolds. dntb.gov.ua This reaction is promoted by a halogen bond, a specific type of non-covalent interaction. researchgate.net This protocol has been utilized to synthesize a library of compounds, showcasing its utility in generating structurally diverse molecules. dntb.gov.uaresearchgate.net

Table 1: Examples of Direct Cross-Coupling Products

Product NameYieldPhysical State
ethyl 2,2-difluoro-5-(4-methoxyphenyl)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)pentanoate52%White solid
Product of coumarin (B35378) cross-coupling77%White solid

Data sourced from supporting information on halogen-bond-promoted cross-coupling reactions. rsc.org

Palladium catalysis is a powerful tool for forming carbon-carbon bonds. In the context of fluoroalkylation, palladium-catalyzed reactions have been developed for the alkylarylation of acrylamides using unactivated alkyl halides, including fluoroalkyl halides. researchgate.netacs.org This methodology demonstrates broad substrate scope and tolerance for various functional groups. acs.org Mechanistic studies suggest the involvement of a radical pathway in this cyclization process. researchgate.netacs.org While direct examples using this compound are not explicitly detailed, the successful use of other fluoroalkyl halides like ethyl 2-bromo-2,2-difluoroacetate in similar palladium-catalyzed Heck-type reactions points to the potential applicability of this strategy. researchgate.net

The development of palladium catalysts with specialized ligands, such as dialkylaryl phosphines, has been crucial for promoting the transmetallation of fluoroalkylsilane reagents in cross-coupling reactions with aryl halides. nih.govescholarship.org These advancements have enabled the synthesis of diaryl difluoromethanes, which are important motifs in medicinal chemistry. nih.gov

Direct Cross-Coupling with Coumarins/Quinolinones

Mechanistic Investigations of Radical and Ionic Pathways

Understanding the underlying mechanisms of reactions involving this compound and related compounds is critical for optimizing reaction conditions and expanding their synthetic utility. Both radical and ionic pathways have been implicated in its transformations.

The generation of fluoroalkyl radicals, including the difluoromethyl radical (•CHF2), is a key step in many reactions. researchgate.netnih.gov Photoredox catalysis has emerged as a mild and efficient method for generating these radicals from various precursors. researchgate.netnih.gov For instance, the photoredox-catalyzed functionalization of unsaturated compounds can proceed through the light-driven generation of a fluoroalkyl radical from a sulfonium (B1226848) salt. nih.gov

The involvement of radical intermediates is often substantiated through trapping experiments. In a dual catalytic approach for the reductive cleavage of α-bromodifluoroesters, the addition of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a radical scavenger, completely suppressed the formation of the desired product. nih.govacs.org Instead, the TEMPO-CF2CO2Et adduct was observed, providing strong evidence for a radical mechanism. nih.govacs.org Similarly, in radical addition reactions of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers, the presence of TEMPO inhibited the expected product formation, again pointing to a radical pathway. researchgate.net

Catalysts and additives play a pivotal role in directing the course of reactions involving difluoropropanoates. As mentioned, TEMPO is a crucial tool for mechanistic studies, acting as a radical trap to confirm the presence of radical intermediates. nih.govacs.orgresearchgate.net

Metal catalysts, particularly palladium, are instrumental in cross-coupling reactions. google.comnih.gov The choice of ligand is critical; for example, in the palladium-catalyzed arylation of fluoroalkylamines, specific bisphosphine ligands are used. google.com In some cases, a combination of catalysts, such as a Pd(0)/Cu(I) co-catalyst system, can improve the selectivity of cross-coupling reactions. acs.org Mechanistic studies in these systems have revealed that the zinc reagent of ethyl 3-bromo-3,3-difluoropropionate can undergo stereoselective elimination, followed by palladium-catalyzed cross-coupling. acs.org

Photocatalysts, such as ruthenium and iridium complexes, are essential for initiating reactions through visible-light-induced single-electron transfer (SET) processes, leading to the formation of fluoroalkyl radicals. researchgate.netresearchgate.net The development of dual catalytic systems, for instance combining photoredox catalysis with another catalytic cycle, has enabled novel transformations like the gem-difluoroalkylation of electron-rich (hetero)arenes. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Methyl 2,2-difluoropropanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

For this compound, the expected ¹H NMR spectrum would feature two distinct signals corresponding to the two types of protons in the structure: the methyl protons of the ester group (-OCH₃) and the methyl protons at the C3 position (-CH₃). The -OCH₃ protons would appear as a singlet, while the -CH₃ protons adjacent to the difluorinated carbon would exhibit splitting into a triplet due to coupling with the two fluorine atoms (³JHF).

Table 1: Representative NMR Data for Compounds Analogous to this compound

Compound Name Nucleus Chemical Shift (δ) ppm Coupling Constant (J) Hz
Ethyl 3-(1,7-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate 3wpharm.com ¹³C 164.3 (t) J = 33.2 Hz
116.8 (t) J = 250.9 Hz
Ethyl 3-(7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate 3wpharm.com ¹³C 164.3 (t) J = 32.8 Hz

¹⁹F NMR for Fluorine-Containing Compounds

¹⁹F NMR is a powerful and highly sensitive technique specifically used for the analysis of organofluorine compounds. Since the ¹⁹F nucleus has a spin of ½ and is 100% abundant, it provides clear and informative spectra. For this compound, the two fluorine atoms at the C2 position are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal, which would be split into a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF). This technique is also crucial for quantifying fluorinated impurities. In analyses of related difluoro compounds, the ¹⁹F NMR signals often appear as distinct singlets or complex multiplets depending on the adjacent groups. For example, the ¹⁹F NMR spectrum of Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate shows a singlet at -107.2 ppm. chemicalbook.com

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (MW = 124.09), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Analysis of related compounds like Methyl 2,3-difluoropropionate shows characteristic fragments, for example at m/z 123 [C₄H₅F₂O₂⁺], 93 [C₃H₃F₂O⁺], and 91 [C₃H₄FO₂⁺], which can help in identifying the compound's structure. avantorsciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures and determining the purity of compounds. In the context of fluorinated compounds, LC-MS is used to detect non-volatile byproducts, such as hydrolyzed carboxylic acids, that might be present as impurities. While specific LC-MS application data for this compound is not detailed in the available literature, its utility for related fluorinated molecules is well-documented for purity assessment and metabolic stability studies. epa.govnih.gov Commercial suppliers indicate that LC-MS data for this compound is available, confirming its use in quality control. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For a derivative of a related compound, ethyl 3-(1,7-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate, the calculated mass for the [M+H]⁺ ion was 298.1619, and the found mass was 298.1618, demonstrating the accuracy of HRMS in confirming molecular formulas. 3wpharm.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Analogous Compounds

Compound Name Ion Formula Calculated m/z Found m/z
Ethyl 3-(7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate 3wpharm.com [C₁₆H₂₁BrF₂NO₂ + H]⁺ 376.0724 376.0728
Ethyl 3-(7-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate 3wpharm.com [C₁₆H₂₁F₂INO₂ + H]⁺ 424.0585 424.0593

Chromatographic Methods

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of volatile compounds like this compound. For instance, GC coupled with mass spectrometry (GC-MS) is a standard technique for analyzing volatile impurities in similar compounds, often using columns like a DB-5MS. The progress of reactions involving such esters can be monitored by Thin Layer Chromatography (TLC) using silica (B1680970) gel plates. avantorsciences.com Purity is often determined by GC, with purities of over 98% being achievable. Commercial documentation for the compound confirms that HPLC and UPLC (Ultra-Performance Liquid Chromatography) data are used for quality assurance. bldpharm.com

Table of Mentioned Compounds

Compound Name
This compound
Methyl pyruvate (B1213749)
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
4-tert-butyl-2,6-dimethylphenyl sulfur trifluoride
Diethylaminosulfur trifluoride (DAST)
Benzaldehyde (B42025)
4-nitrobenzaldehyde
2,2-difluoro-3-hydroxypropan-1-one
2,2-difluoropropanol (B1317334)
Sodium triacetyl borohydride
Ethyl 2,2-difluoropropanoate
Methyl 2,3-difluoropropionate
Ethyl 3-(1,7-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate
Ethyl 3-(7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate
Ethyl 3-(7-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)-2,2-difluoropropanoate
Methyl 2,2-Difluoro-3-(naphthalen-2-yl)-3-oxopropanoate
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Hexafluoroisopropanol
Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

Chromatographic techniques are fundamental for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Gas Chromatography (GC): GC is a powerful tool for analyzing volatile compounds like this compound. The determination of purity is often conducted using GC, sometimes coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any byproducts. In the analysis of related fluorinated esters, methods frequently employ a polydimethylsiloxane-based capillary column, such as an HP-5, with an inert carrier gas like argon or helium. rsc.org While specific retention times are dependent on the exact parameters of the analysis (e.g., temperature ramp, column length), GC provides a reliable method for quantifying the purity of this compound. For instance, the purity of related compounds like methyl 2-fluoroacrylate has been determined to be as high as 98.8% using gas chromatography.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions in real-time. For the analysis involving this compound and its precursors, silica gel plates (often silica gel 60 F254) are commonly used as the stationary phase. nih.govrsc.org Visualization of the compound on the TLC plate is typically achieved by exposure to ultraviolet (UV) light. nih.govrsc.org The choice of mobile phase is critical for achieving good separation. A solvent system consisting of ethyl acetate (B1210297), heptane, and toluene (B28343) has been utilized in the analysis of related difluoro compounds.

Table 1: Common Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Method
GC HP-5 (polydimethylsiloxane w/ 5% phenyl) rsc.org Argon rsc.org or Helium Flame Ionization Detector (FID) rsc.org, Mass Spectrometry (MS)
TLC Silica Gel 60 F254 nih.govrsc.org Ethyl acetate / Heptane / Toluene UV Light (254 nm) nih.govrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the analysis of fluorinated organic compounds. It is particularly useful for non-volatile compounds or those that may decompose at the high temperatures used in GC. For fluorinated esters and related molecules, reverse-phase HPLC (RP-HPLC) is a common approach. nih.govacs.org

This method typically involves a nonpolar stationary phase, such as a C8 or C18 silica-based column, and a polar mobile phase. nih.govacs.org A common mobile phase is a mixture of methanol (B129727) and water, which can be run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation. acs.org Detection can be accomplished using a UV detector, as the ester functional group exhibits some UV absorbance, or more definitively with a mass spectrometer (LC-MS) for structural confirmation. acs.org The development of fluorine-specific HPLC detection methods, such as coupling with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS), allows for the non-targeted screening of fluorinated compounds. nih.gov

Table 2: Typical HPLC System Parameters for Fluorinated Compounds

Parameter Description
Mode Reverse-Phase (RP-HPLC) nih.govacs.org
Stationary Phase C8 or C18 nih.govacs.org
Mobile Phase Methanol / Water mixture acs.org
Detection UV Absorption acs.org, Mass Spectrometry (LC-MS) acs.org

Column Chromatography for Purification

For obtaining high-purity this compound, particularly after synthesis, column chromatography is the purification method of choice. This technique allows for the separation of the desired product from unreacted starting materials, catalysts, and byproducts on a preparative scale.

The standard stationary phase for this purification is silica gel. rsc.orgnih.govthieme-connect.demobt3ath.com The selection of the eluent, or mobile phase, is determined by the polarity of the compounds to be separated, often guided by preliminary TLC analysis. A less polar solvent system is generally used to ensure good separation. Researchers have successfully purified related difluoro esters and ketones using various mixtures of petroleum ether (or hexanes) and ethyl acetate. rsc.orgnih.gov The fractions collected from the column are typically analyzed by TLC or GC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 3: Reported Eluent Systems for Column Chromatography Purification

Stationary Phase Eluent System (Mobile Phase)
Silica Gel rsc.orgnih.gov Petroleum Ether / Ethyl Acetate rsc.org
Silica Gel nih.gov Ethyl Acetate / Hexanes (C6) nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of this compound. It provides information about the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic frequencies.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Carbonyl (Ester) C=O stretch 1750 - 1735 Strong
Carbon-Oxygen C-O stretch 1300 - 1000 Strong
Carbon-Fluorine C-F stretch 1150 - 1000 Very Strong
Alkyl C-H C-H stretch 3000 - 2850 Medium-Weak

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. nrel.gov These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which numerous chemical properties can be derived. nrel.gov For a compound like Methyl 2,2-difluoropropanoate, DFT calculations are typically performed using established functionals, such as B3LYP or M06-2X, paired with a suitable basis set like def2-TZVP, to achieve a balance between accuracy and computational cost. nrel.govnih.gov

The electronic structure of a molecule governs its stability, reactivity, and intermolecular interactions. DFT calculations can precisely quantify various parameters that describe the electronic character of this compound. physchemres.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO pertains to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. physchemres.org

Conformational analysis, also performed using quantum chemical methods, identifies the most stable three-dimensional arrangements (conformers) of the molecule. rsc.org For this compound, rotations around the C-C and C-O single bonds give rise to various conformers. Calculations can map the potential energy surface (PES) to locate the energy minima corresponding to stable conformers and the transition states that separate them. conicet.gov.ar This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its ability to interact with other molecules, including biological receptors.

Table 1: Predicted Electronic Properties from DFT Calculations This table presents hypothetical data typical for a small fluorinated ester based on findings for similar molecules.

Parameter Description Predicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. A lower EHOMO value, influenced by the electronegative fluorine atoms, suggests moderate electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. A lower ELUMO value indicates a propensity to accept electrons, particularly in nucleophilic reactions at the carbonyl carbon.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity. A larger gap suggests high kinetic stability and lower reactivity compared to non-fluorinated analogs.
Dipole Moment (µ) Measure of the net molecular polarity. A significant dipole moment is expected due to the polar C-F and C=O bonds, influencing solubility and intermolecular interactions.

| Mulliken Charges | Distribution of electron charge among the atoms. | A large partial positive charge is predicted on the carbonyl carbon and a partial negative charge on the fluorine and oxygen atoms, defining sites for electrostatic interactions. |

DFT calculations are a cornerstone for predicting the feasibility and pathways of chemical reactions. nrel.gov By mapping the potential energy surface from reactants to products, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. acs.org

For this compound, theoretical studies could predict the mechanism of key reactions, such as:

Ester Hydrolysis: Modeling the reaction with water or a hydroxide (B78521) ion would reveal the activation energy required to form the tetrahedral intermediate. The strong electron-withdrawing effect of the two fluorine atoms is expected to stabilize this transition state, potentially accelerating the hydrolysis rate compared to its non-fluorinated counterpart. vulcanchem.com

Radical Reactions: Should a radical be generated on the molecule, DFT can predict its stability and subsequent reaction pathways. For instance, the formation of a difluoroalkyl radical can be a key step in certain synthetic transformations, and its energetics can be precisely calculated. nih.gov

Nucleophilic Substitution: The reaction of the ester with various nucleophiles can be modeled to predict reaction outcomes and selectivity, guiding synthetic efforts.

Electronic Structure and Conformational Analysis

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with other, typically larger, molecules like proteins. researchgate.netnih.gov These computational tools are fundamental to structure-based drug design. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand (e.g., a molecule containing the this compound scaffold) when bound to a protein's active site to form a stable complex. nih.govnih.gov The process generates various binding poses and ranks them using a scoring function that estimates the binding affinity. dergipark.org.tr

Following docking, Molecular Dynamics (MD) simulations can be run to study the dynamic behavior of the ligand-protein complex over time. pnas.org MD simulations apply the laws of classical mechanics to the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that hold them together. researchgate.net Key interactions analyzed include:

Hydrogen Bonds: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl groups can engage in favorable hydrophobic contacts.

Electrostatic Interactions: The polarized C-F bonds can interact with charged or polar residues in the protein's binding pocket.

A study on related difluorinated compounds showed that the gem-difluoro group can enhance hydrogen bonding with protein residues, such as threonine, by increasing the acidity of a neighboring N-H group. researchgate.net MD simulations of fluoroacetate (B1212596) dehalogenase enzymes have also revealed that the enzyme's active site tends to be more compact in variants capable of defluorination. pnas.org

Table 2: Potential Ligand-Protein Interactions Involving the this compound Moiety

Interaction Type Molecular Feature Involved Potential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor) Carbonyl Oxygen (C=O) Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
Hydrophobic Interactions Methyl groups (-CH3) Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan

| Dipole-Dipole/Ionic | Polar C-F and C-O bonds | Aspartic acid, Glutamic acid, Lysine, Arginine, Histidine |

Computational simulations are powerful tools for predicting how a molecule's structure relates to its biological function. The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a drug's properties. researchgate.net The difluoromethyl group (–CF2H) is often used as a more lipophilic bioisostere for hydroxyl (–OH) or thiol (–SH) groups, which can improve cell membrane permeability and metabolic stability. researchgate.net

By docking a potential drug candidate containing the this compound moiety into the active sites of its intended target and various off-target proteins (like antitargets), researchers can computationally predict its binding selectivity. A significantly higher binding score for the target protein suggests greater selectivity, which is a desirable property for minimizing side effects.

This predicted affinity and selectivity can be correlated with pharmacological activity. For example, a strong, stable binding interaction with the active site of an enzyme, as predicted by docking and MD simulations, would suggest potent inhibitory activity. nih.gov Studies on STING agonists have shown that derivatives containing a difluoropropanoate structure can successfully activate signaling pathways, an effect that can be quantified and correlated with binding predictions. acs.org This predictive power allows for the rational design of more potent and selective drug candidates before they are synthesized. nih.gov

Applications of Methyl 2,2 Difluoropropanoate in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and Methyl 2,2-difluoropropanoate serves as a key building block in this endeavor. The presence of the gem-difluoro group (CF2) imparts unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates.

This compound as a Lead Compound for New Drug Development

While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a versatile starting material or "lead compound" for the development of novel pharmaceuticals. Its structure provides a reactive scaffold that can be readily modified to generate a diverse library of fluorinated molecules for biological screening. The electrophilicity of the carbonyl carbon, enhanced by the adjacent difluorinated carbon, facilitates nucleophilic substitution reactions, making it a valuable precursor for creating more complex drug candidates.

Development of Fluorinated Analogs and Derivatives

The introduction of a gem-difluoromethylene group from precursors like this compound into bioactive compounds is a widely used strategy in drug development. enamine.net This modification can profoundly influence a molecule's binding affinity to its target, metabolic stability, lipophilicity, and membrane permeability. enamine.netenamine.net The CF2 group can act as a bioisostere for other functional groups, such as a methylene (B1212753) group or a carbonyl group, while altering the electronic and conformational properties of the molecule.

Research has indicated that derivatives of this compound exhibit potential as anticancer agents. Studies on similar difluoropropanoates have demonstrated cytotoxic effects against various cancer cell lines. For instance, some α-difluoromethylated diarylmethanes have shown potent cytotoxic activity against HCT116 cells. mdpi.com The mechanism of action for these compounds can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For example, certain halogenated benzofuran (B130515) derivatives have been shown to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. nih.gov The development of tetrahydroquinazoline (B156257) derivatives has also led to the identification of selective cytotoxic agents. google.com

Below is a table summarizing the cytotoxic activity of some fluorinated compounds:

Compound TypeCell LineObserved Effect
α-Difluoromethylated diarylmethanesHCT116Potent cytotoxic activity mdpi.com
Halogenated benzofuran derivative 7A549, HepG2Cytotoxic activity, G2/M phase arrest in HepG2 nih.gov
Halogenated benzofuran derivative 8A549, HepG2Significant cytotoxic activity, S and G2/M phase arrest in A549 nih.gov

The unique electronic properties of fluorinated compounds derived from this compound also lend themselves to the development of antimicrobial agents. It is suggested that fluorinated esters can disrupt microbial membranes or inhibit essential enzymes, potentially leading to broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Pyrazole (B372694) derivatives, which can be synthesized using fluorinated precursors, are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties. researchgate.net

The presence of fluorine atoms can significantly enhance the binding affinity of a molecule to its target enzyme or receptor. The electronegativity of fluorine can lead to favorable electrostatic interactions within the binding pocket. For example, fluorinated analogs of Tebufenpyrad have been synthesized and show acaricide activity. conicet.gov.ar Furthermore, derivatives of 3,3-difluoro-piperidine have been developed as selective antagonists for the NR2B subtype of the NMDA receptor, which holds promise for a new class of drugs with potential therapeutic efficacy for central nervous system disorders. google.com The introduction of a CF2 group into inhibitors of neuronal nitric oxide synthase (nNOS) has been shown to decrease the basicity of an adjacent amino group, leading to inhibitors with high potency and selectivity. nih.gov

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from degradation by metabolic enzymes in the body. nih.gov This increased stability often translates to a longer half-life and improved bioavailability of the drug. nih.govnih.gov The gem-difluorination of cycloalkanes, for instance, has been shown to either not affect or slightly improve metabolic stability. nih.gov The introduction of a CF2 group can also effectively block potential metabolic oxidation at adjacent positions. nih.gov This increased metabolic stability and the ability of fluorine to modulate lipophilicity can lead to better absorption and distribution of the drug within the body, ultimately enhancing its therapeutic effect. nih.govnih.gov

The following table outlines the effects of fluorination on key drug properties:

PropertyEffect of Fluorination
Metabolic Stability Generally increased due to the strength of the C-F bond nih.gov
Bioavailability Often improved due to enhanced metabolic stability and modulated lipophilicity nih.govnih.gov
Binding Affinity Can be enhanced through favorable electrostatic interactions
Lipophilicity Can be increased, potentially improving membrane permeability nih.gov
pKa Can be altered, affecting the ionization state and bioavailability of the drug nih.gov
Enzymatic Inhibition and Receptor Interaction Modulation

Synthesis of Complex Drug Scaffolds (e.g., Fluorinated Oxetanes, Difluorinated Glycoamino Acids)

The introduction of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov this compound and its derivatives serve as crucial intermediates in the synthesis of complex, fluorine-containing molecules with significant therapeutic potential.

One key application is in the creation of difluorinated amino acids, which are valuable components for building novel peptides and other pharmaceuticals. For instance, the synthesis of α,α-difluoro-β-amino acids can be achieved through reactions like the Reformatsky reaction, which utilizes precursors such as ethyl bromodifluoroacetate, a compound structurally related to this compound. researchgate.net These difluorinated amino acid scaffolds are instrumental in designing innovative metallocarboxypeptidase inhibitors. researchgate.net Furthermore, derivatives of difluoropropanoate can be used in multi-step sequences to generate other complex precursors for radiochemistry applications. researchgate.net

The versatility of difluoropropanoate derivatives extends to the synthesis of heterocyclic structures that form the core of many drugs. arborpharmchem.com For example, related compounds like methyl 3-bromo-2,2-difluoropropionate are used as intermediates to synthesize nitrogen-containing heterocycles such as pyrroline (B1223166) and pyridine, which possess significant biological activities. arborpharmchem.com This highlights the role of the difluoropropanoate framework as a foundational element for constructing diverse and complex drug scaffolds. researchgate.netarborpharmchem.com

Agrochemical Development

The unique electronic properties of fluorinated compounds are also leveraged in the field of agrochemicals to develop more effective and stable products. nih.govresearchgate.net

This compound is considered a candidate for the development of novel agrochemicals. googleapis.com The inclusion of difluoromethyl groups in molecules is a known strategy for creating potent pesticides and herbicides. nih.gov Compounds containing a CF2 functionality have found broad applications as fungicides and insecticides. researchgate.net The structural features of this compound make it a promising starting point for creating targeted agrochemical agents. googleapis.com This is analogous to other halogenated propionic acids, such as 2,2-dichloropropionic acid (Dalapon), which has been used historically as a herbicide. researchgate.net

The incorporation of fluorine atoms into agrochemicals can significantly improve their performance. nih.gov The difluoromethyl group, which can be introduced using precursors like this compound, can enhance the metabolic stability of a pesticide or herbicide, leading to a longer duration of action in the field. nih.gov This stability makes the active compound more resistant to degradation.

Furthermore, the difluoromethyl group can act as a lipophilic isostere for other chemical groups like carbinol or thiol, potentially improving the compound's uptake by the target weed or pest. researchgate.net The weakly acidic nature of a C-H bond adjacent to a difluoro group can also facilitate hydrogen bonding, which may improve the binding selectivity of the agrochemical to its target enzyme or protein, thereby increasing its efficacy. researchgate.net

Potential as Pesticides and Herbicides

Materials Science

In materials science, this compound serves as a valuable building block for creating specialty materials and for enhancing the performance of energy storage systems. fluoromart.cominnospk.com

This compound is widely utilized as a precursor in the chemical industry for the synthesis of a variety of compounds. fluoromart.com Its unique fluorinated structure allows it to impart specific, desirable properties to the final materials. lookchem.com The presence of the difluoromethyl group makes it a key component in fluorine chemistry for producing functional materials. dakenchem.com Its utility as a building block is foundational to the development of new specialty chemicals with tailored characteristics. innospk.cominnospk.com

The field of energy storage, particularly the development of high-performance lithium-ion batteries, has benefited from the use of fluorinated additives in electrolytes. While research on this compound itself is specific, closely related fluorinated esters have demonstrated significant advantages. For example, alkyl 3,3,3-trifluoropropanoate (B3193706) derivatives have been used as electrolyte additives to improve the high-voltage performance of lithium-ion batteries. fluoromart.com The addition of these compounds to the electrolyte enhances capacity retention and cycling stability. fluoromart.com This improvement is attributed to the formation of a thinner, more stable cathode/electrolyte interfacial (CEI) film, which reduces resistance at high voltages. fluoromart.com The general principle involves using fluorinated compounds to create a protective interphase on the electrode surfaces. nih.govnih.gov Additives like bis(trimethylsilyl) 2-fluoromalonate derivatives have also been shown to prevent the formation of thick, inefficient solid electrolyte interphase (SEI) films, further highlighting the potential of fluorinated esters in this application. researchgate.net

Interactive Data Table: Applications of this compound

Research FieldSpecific ApplicationKey Benefit(s)
Medicinal Chemistry Synthesis of Difluorinated Amino AcidsBuilding blocks for novel peptides and drugs. researchgate.net
Synthesis of Heterocyclic Drug ScaffoldsCreates core structures for biologically active molecules. arborpharmchem.com
Agrochemicals Potential Pesticides and HerbicidesThe difluoro-group is a key feature in modern agrochemicals. nih.govresearchgate.net
Enhanced Stability & ActivityIncreases metabolic stability and target binding affinity. nih.govresearchgate.net
Materials Science Specialty Chemical SynthesisVersatile building block for functional materials. fluoromart.cominnospk.com
Lithium-Ion Battery ElectrolytesImproves battery performance and cycle life by forming stable interfaces. fluoromart.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Fluorination

The synthesis of α,α-difluoroesters like Methyl 2,2-difluoropropanoate has traditionally relied on methods such as the Reformatsky reaction. rsc.org However, the quest for more efficient and selective processes has led to the exploration of innovative catalytic systems. Recent advancements have focused on transition-metal-catalyzed and organocatalytic approaches. beilstein-journals.orgacs.org

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of α,α-difluoroesters from the difluorination of enals. rsc.org For instance, the use of a 1,2,4-triazolium salt as an NHC precatalyst with Selectfluor as the fluorinating agent has been demonstrated for this transformation. rsc.org Palladium catalysis has also shown significant promise. Researchers have developed Pd-catalyzed methods for the enantioselective fluorination of various substrates, including α-cyanoacetates and β-methylene C(sp³)–H bonds of α-amino acid derivatives. beilstein-journals.org Silver-catalyzed decarboxylative fluorination of α,α-difluoroarylacetic acids using Selectfluor represents another significant advancement, offering a pathway to difluoromethylarenes. beilstein-journals.orgnih.gov These catalytic systems often provide milder reaction conditions and improved stereoselectivity, which are crucial for the synthesis of complex, biologically active molecules. numberanalytics.com

Table 1: Comparison of Catalytic Systems for Synthesis of Fluorinated Esters

Catalytic System Substrate Example Key Features
N-Heterocyclic Carbene (NHC) Enals Organocatalytic, synthesis of α,α-difluoroesters. rsc.org
Palladium (Pd) α-cyanoacetates, α-amino acid derivatives High diastereoselectivity, enantioselective C-H fluorination. beilstein-journals.org
Silver (Ag) α,α-difluoroarylacetic acids Decarboxylative fluorination, access to difluoromethylarenes. beilstein-journals.orgnih.gov

Development of Sustainable and Scalable Synthetic Processes

The increasing demand for fluorinated compounds necessitates the development of manufacturing processes that are not only efficient but also environmentally sustainable and scalable. researchgate.netmdpi.com A key focus in this area is the reduction or elimination of hazardous reagents and volatile organic solvents. mdpi.com

Recent research has highlighted novel solvent-free and catalyst-free approaches for synthesizing gem-difluorinated compounds. researchgate.netmdpi.com These methods often rely on the intrinsic reactivity of the starting materials, induced by direct hydrogen-bond interactions, thus avoiding heavy metal catalysts and simplifying work-up procedures. researchgate.netmdpi.com Another strategy involves the use of more environmentally benign fluorinating reagents. For example, polymer-supported hydrogen fluoride (B91410) complexes, such as those using Amberlite resin, are being explored as safer alternatives to traditional HF-based reagents. google.com

Photocatalysis is also emerging as a powerful tool for sustainable synthesis. rsc.org Visible-light-driven radical addition reactions, for instance, have been used to synthesize 2,2-difluoroalkanoates from ethyl 2-bromo-2,2-difluoroacetate and alkenes. researchgate.net These methods are often highly efficient and can be performed under mild conditions. rsc.org The scalability of synthetic routes is a critical consideration, with challenges including heat management during exothermic fluorination reactions and efficient purification of large batches.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating the discovery and optimization of reaction pathways. nih.govarxiv.orgfrontiersin.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, identify optimal conditions, and even propose novel synthetic routes. frontiersin.orgacs.org

Advancements in Targeted Drug Delivery Systems Utilizing Fluorinated Scaffolds

The incorporation of fluorine into drug molecules can significantly enhance their therapeutic properties, including metabolic stability and binding affinity. vulcanchem.comnih.gov Fluorinated scaffolds, derived from compounds like this compound, are therefore of great interest in the development of advanced drug delivery systems. nih.gov

Targeted drug delivery aims to deliver a cytotoxic "warhead" specifically to tumor cells, minimizing systemic toxicity. nih.gov Fluorinated compounds can serve as potent warheads in these systems. nih.gov Furthermore, the unique properties of fluorine can be exploited to create biochemical tools that facilitate the development of these drug conjugates. nih.gov For example, fluorinated hydrogels are being investigated as stimuli-responsive drug delivery vehicles. uq.edu.aumdpi.com These materials can be designed for controlled and targeted drug release, improving therapeutic efficacy. uq.edu.au The use of fluorinated polymers to coat microcapsules is another strategy being explored to control drug release, for instance, by preventing the initial burst release from PLGA capsules. researchgate.net

Table 2: Applications of Fluorinated Scaffolds in Drug Delivery

Application Description
Potent "Warheads" Fluorinated compounds can act as highly effective cytotoxic agents in targeted therapies. nih.gov
Biochemical Probes The unique NMR properties of fluorine allow for mechanistic investigations in complex biological systems. nih.gov

Comprehensive Toxicological and Ecotoxicological Profiling for Novel Applications

As the use of fluorinated compounds like this compound expands, a thorough understanding of their toxicological and ecotoxicological profiles becomes imperative. researchgate.netnih.gov The high stability of the carbon-fluorine bond can lead to environmental persistence for some organofluorine compounds. researchgate.netnih.gov

Currently, specific toxicological and ecotoxicological data for this compound is limited. aksci.comchemicalbook.com However, data on related compounds can provide some insights. For instance, the material safety data sheet for Methyl 3-bromo-2,2-difluoropropanoate indicates it can cause skin and eye irritation, as well as respiratory irritation. aksci.com For many fluorinated esters, there is a lack of comprehensive data on their environmental fate, persistence, and bioaccumulative potential. aksci.com

The ecotoxicology of organofluorine compounds is a growing field of research. researchgate.net Studies on fluorinated pesticides and pharmaceuticals have shown that these compounds can act as environmental contaminants. researchgate.netnih.gov Therefore, comprehensive profiling of novel fluorinated compounds is essential to ensure their safe application. This includes assessing their potential for bioaccumulation, their degradation pathways in the environment, and their effects on various organisms. researchgate.netresearchgate.net The history of persistent organic pollutants underscores the importance of this proactive approach to environmental safety. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.